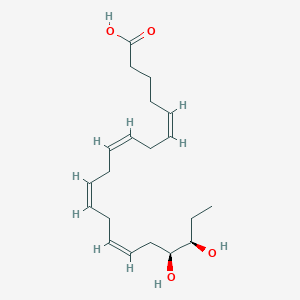

(+/-)17,18-DiHETE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

(+/-)17,18-DiHETE is primarily produced through the metabolism of eicosapentaenoic acid (EPA). The synthetic route involves the cytochrome P450-catalyzed epoxidation at the omega-3 double bond of EPA, followed by conversion to the vicinal diols by epoxide hydrolase . This process can be carried out using various rat tissue homogenates or cynomolgus monkey seminal vesicles

Chemical Reactions Analysis

(+/-)17,18-DiHETE undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert it into different hydroxylated derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.

Common reagents and conditions used in these reactions include cytochrome P450 enzymes for epoxidation and epoxide hydrolase for the conversion to diols . Major products formed from these reactions include other hydroxylated eicosanoids and various oxidized metabolites .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (+/-)17,18-DiHETE involves its role as a lipid mediator. It is produced through the epoxidation of eicosapentaenoic acid by cytochrome P450 enzymes, followed by conversion to diols by epoxide hydrolase . This compound exerts its effects by interacting with specific molecular targets and pathways, such as the suppression of IL-23 production in lipopolysaccharide-stimulated bone marrow-derived dendritic cells . It contributes to skin homeostasis by regulating the IL-23/IL-17 axis and maintaining immune balance .

Comparison with Similar Compounds

(+/-)17,18-DiHETE can be compared with other similar compounds, such as:

14,15-Epoxyeicosatetraenoic acid (14,15-EpETE): Another epoxide derivative of eicosapentaenoic acid, which lacks the ability to inhibit food allergy.

19,20-Epoxydocosapentaenoic acid (19,20-EpDPE): A metabolite of docosahexaenoic acid (DHA) with similar anti-inflammatory properties.

17,18-Epoxyeicosatetraenoic acid (17,18-EpETE): The precursor to this compound, which also has protective activity in inflammatory models.

The uniqueness of this compound lies in its specific role in regulating immune responses and maintaining skin homeostasis, which distinguishes it from other similar compounds .

Properties

Molecular Formula |

C20H32O4 |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(5Z,8Z,11Z,14Z,17S,18R)-17,18-dihydroxyicosa-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-18(21)19(22)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(23)24/h3,5-6,8-9,11-12,14,18-19,21-22H,2,4,7,10,13,15-17H2,1H3,(H,23,24)/b5-3-,8-6-,11-9-,14-12-/t18-,19+/m1/s1 |

InChI Key |

XYDVGNAQQFWZEF-YQLHGUCYSA-N |

Isomeric SMILES |

CC[C@H]([C@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O)O |

Canonical SMILES |

CCC(C(CC=CCC=CCC=CCC=CCCCC(=O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]methyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710825.png)

![2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13710826.png)

![Tert-butyl 3-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoate](/img/structure/B13710841.png)